3-(4-methylbenzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}propanamide
Description
This compound is a hybrid heterocyclic-sulfonamide derivative featuring a 1,3,4-oxadiazole core substituted with a thiophene-methyl group and linked to a propanamide chain bearing a 4-methylbenzenesulfonyl (tosyl) moiety. Its molecular formula is C₁₈H₁₇N₃O₄S₂, with a molecular weight of 415.47 g/mol. The structural components contribute to diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties, as inferred from analogous compounds in the literature .
The synthesis likely follows a multi-step protocol involving:
- Hydrazide formation (e.g., condensation of carboxylic acid hydrazides with CS₂/KOH under reflux, as in ).
- Oxadiazole ring closure via cyclization of thiosemicarbazides under acidic or oxidative conditions.
- Sulfonylation using 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., Na₂CO₃ or LiH) .
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c1-12-4-6-14(7-5-12)26(22,23)10-8-15(21)18-17-20-19-16(24-17)11-13-3-2-9-25-13/h2-7,9H,8,10-11H2,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCISRXSBAXCBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-methylbenzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}propanamide is a derivative of 1,3,4-oxadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a 1,3,4-oxadiazole ring , which is known for its bioisosteric properties and its ability to interact with various biological targets.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that related compounds showed potent antibacterial activity against various strains of bacteria including Escherichia coli and Staphylococcus aureus .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 4a-2 | E. coli | 18 |
| 4a-3 | S. aureus | 20 |
| Control | - | 10 |
This suggests that the sulfonamide group in the compound may enhance its antibacterial efficacy by disrupting bacterial cell wall synthesis or function.
Anticancer Activity
The potential anticancer properties of oxadiazole derivatives have been extensively studied. Compounds similar to This compound have shown cytotoxic effects against various cancer cell lines. For example, one study reported an IC50 value of approximately 92.4 µM against a panel of cancer cell lines including human colon adenocarcinoma (HT-29) and human lung adenocarcinoma (A549) .
| Cell Line | IC50 (µM) |
|---|---|
| HT-29 | 92.4 |
| A549 | 85.0 |
| HeLa | 78.5 |
These findings indicate that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : Oxadiazoles have been shown to inhibit enzymes such as histone deacetylases (HDACs), which play a crucial role in cancer progression and inflammation .
- Interaction with Receptors : The thiophene moiety may facilitate binding to specific receptors involved in cellular signaling pathways, potentially modulating various physiological responses.
- Antioxidant Properties : Some studies suggest that oxadiazole derivatives possess antioxidant capabilities that can protect cells from oxidative stress, further contributing to their therapeutic potential .
Case Studies
- Antibacterial Efficacy : In a controlled study on rice bacterial leaf blight caused by Xanthomonas oryzae, the derivative showed a control efficiency exceeding 68%, outperforming traditional treatments like bismerthiazol . This highlights its potential as an agricultural antimicrobial agent.
- Cytotoxicity in Cancer Research : A study conducted on several human cancer cell lines illustrated that compounds with similar structures exhibited significant cytotoxicity, leading to further investigations into their use as anticancer agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of sulfonamide-linked 1,3,4-oxadiazole derivatives. Below is a systematic comparison with structurally related analogs:
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-ethoxyphenyl)propanamide ()
- Structure: Replaces thiophene with a 2-amino-thiazole group and substitutes the tosyl group with a sulfanyl (-S-) linker.
- Properties :
- Biological Relevance: The 2-amino-thiazole moiety is associated with antimicrobial activity, but the absence of a sulfonyl group may reduce metabolic stability compared to the target compound.
N-[5-(2-(Methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methylbenzenesulfonyl)propanamide ()
- Structure : Features a 2-(methylsulfonyl)phenyl substituent on the oxadiazole instead of thiophene-methyl.
- Properties: Molecular Formula: C₂₀H₁₉N₃O₆S₂ (MW: 485.51 g/mol).
- Synthesis : Requires additional sulfonation steps, increasing synthetic complexity .
N-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide ()
- Structure : Replaces oxadiazole with a thiadiazole ring and substitutes tosyl with a phenylpropanamide chain.
- Properties :
- Molecular Formula: C₂₀H₁₉N₃O₂S (MW: 373.45 g/mol).
- Thiadiazole rings exhibit stronger π-stacking interactions but lower thermal stability than oxadiazoles.
- Biological Activity : The 4-methoxybenzyl group may confer antioxidant properties, as seen in similar thiadiazole derivatives .
1-(4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine ()
- Structure : Incorporates a piperidine-sulfonyl group instead of propanamide and uses a phenyl-oxadiazole core.
- Properties :
- Molecular Formula: C₂₂H₂₂N₄O₃S₂ (MW: 478.56 g/mol).
- The piperidine group enhances lipophilicity, favoring blood-brain barrier penetration.
- Synthesis : Requires coupling of sulfonyl chlorides with piperidine under basic conditions, differing from the target compound’s propanamide linkage .
Structural-Activity Relationship (SAR) Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
